N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine is an organic compound characterized by the presence of benzyl and chlorophenyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of benzylamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of benzylamine attacks the electrophilic carbon of the chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N1-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or chlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(4-chlorophenyl)ethane-1,2-diamine: Similar structure but lacks the additional benzyl group.
N-Benzyl-N-(4-methylphenyl)ethane-1,2-diamine: Similar structure with a methyl group instead of a chlorine atom.
N-Benzyl-N-(4-fluorophenyl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine is unique due to the presence of both benzyl and chlorophenyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62731-01-5 |
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Molecular Formula |
C16H19ClN2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
N-benzyl-N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H19ClN2/c17-16-8-6-15(7-9-16)13-19-11-10-18-12-14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |
InChI Key |
LVCVYMGGJDFPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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